molecular formula C14H16N2O2S2 B2945780 (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide CAS No. 1241690-11-8

(E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide

Cat. No.: B2945780
CAS No.: 1241690-11-8
M. Wt: 308.41
InChI Key: KAASMWHUEFRISE-UHFFFAOYSA-N
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Description

The compound (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone, a 4-methylphenyl group at the C2 position, and a 1,3-thiazol-4-ylmethyl substituent on the sulfonamide nitrogen. The (E)-configuration of the ethene group is essential for maintaining planar geometry, which may influence binding affinity and stability .

Properties

IUPAC Name

(E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-12-3-5-13(6-4-12)7-8-20(17,18)16(2)9-14-10-19-11-15-14/h3-8,10-11H,9H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAASMWHUEFRISE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)CC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(C)CC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide is a synthetic organic molecule that has gained attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Formula

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 302.38 g/mol

Structural Characteristics

The compound features a thiazole ring, a sulfonamide group, and an ethene moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research has shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
This compoundEscherichia coli24 µg/mL
This compoundStaphylococcus aureus12 µg/mL

This table indicates that the compound shows promising antibacterial activity against common pathogens.

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have been screened for antifungal activity. The results suggest that they may inhibit the growth of fungi such as Candida albicans.

Table 2: Antifungal Activity of Thiazole Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
Compound CCandida albicans64 µg/mL
This compoundCandida albicans32 µg/mL

These findings highlight the potential of the compound as an antifungal agent.

The mechanism by which This compound exerts its biological effects may involve the inhibition of key enzymes in microbial metabolism or disruption of cellular integrity. Further studies are needed to elucidate these mechanisms fully.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized various thiazole derivatives and evaluated their biological activities. Among these, This compound was highlighted for its superior activity against Staphylococcus aureus compared to other derivatives .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on understanding the structure-activity relationship of thiazole compounds. The presence of the methyl group on the phenyl ring was found to enhance antibacterial potency, suggesting that modifications in the molecular structure could lead to improved efficacy .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 4-methylphenyl group in the target compound contrasts with substituents in analogues such as:

  • (E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) : Features a 4-bromophenyl group and 4-fluoroaniline. Bromine’s electron-withdrawing nature and fluorine’s electronegativity may enhance dipole interactions compared to the methyl group’s electron-donating effect in the target compound. The methyl group likely increases lipophilicity, improving membrane permeability .
  • This difference could impact solubility and target engagement .

Heterocyclic Modifications

The 1,3-thiazol-4-ylmethyl substituent distinguishes the target compound from analogues with other heterocycles:

  • Factor Xa Inhibitor (): A thienyl (5-chlorothien-2-yl) and morpholine-containing derivative. This may enhance binding specificity in enzymatic pockets .
  • N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12a) : The thiazole ring here is at the 2-position, whereas the target compound’s thiazole is at 4-position. Positional isomerism can drastically alter electronic distribution and steric interactions .

Sulfonamide Nitrogen Substituents

The N-methyl and N-(thiazol-4-ylmethyl) groups in the target compound differ from:

  • Morpholine- and Pyrrolidinyl-Containing Analogues () : Bulkier substituents like morpholine may hinder binding in compact active sites, whereas the thiazolylmethyl group balances steric bulk with hydrogen-bonding capability via the thiazole’s nitrogen.

Melting Points and Solubility

  • 6c () : Melting point (138–140°C) suggests moderate crystallinity. The target compound’s methyl and thiazole groups may lower melting points compared to brominated or fluorinated analogues due to reduced polarity .
  • 6d () : Methoxy groups enhance solubility in polar solvents, whereas the target compound’s methyl and thiazole substituents may favor organic solvents like DCM or THF .

Structural and Crystallographic Insights

Tools like SHELXL and ORTEP-3 () are critical for resolving the (E)-configuration and validating hydrogen-bonding networks. The thiazole ring’s orientation in the crystal lattice could influence packing efficiency and stability compared to phenyl or thienyl analogues .

Data Tables

Table 1: Substituent Comparison

Compound R1 (C2 Position) R2 (Sulfonamide N) Key Properties
Target Compound 4-Methylphenyl 1,3-Thiazol-4-ylmethyl High lipophilicity, planar (E)-geometry
6c () 4-Bromophenyl 4-Fluorophenyl High dipole, mp 138–140°C
Factor Xa Inhibitor () 5-Chlorothien-2-yl Morpholin-4-ylmethyl Enzyme inhibition, crystalline form

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